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For Researchers, Scientists, and Drug Development Professionals

Abstract

llacirnon (also known as CCX140-B) is a potent and selective small-molecule antagonist of the
C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in the inflammatory
processes associated with various diseases, including diabetic nephropathy. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activity of llacirnon. It includes detailed summaries of its
pharmacodynamics and available pharmacokinetic data, along with insights into its mechanism
of action. Furthermore, this guide outlines key experimental protocols and presents a detailed
synthesis route, offering a valuable resource for researchers and drug development
professionals working on CCR2-targeted therapies.

Chemical Structure and Physicochemical Properties

llacirnon is a complex heterocyclic molecule with the systematic IUPAC name 4-chloro-N-[5-
methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-
(trifluoromethyl)benzenesulfonamide[1]. Its chemical structure is characterized by a central
pyridinyl core linked to a pyrrolopyrimidine moiety and a substituted benzenesulfonamide

group.

Table 1: Chemical and Physicochemical Properties of llacirnon
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Property Value Reference
4-chloro-N-[5-methyl-2-(7H-
pyrrolo[2,3-d]pyrimidine-4-

IUPAC Name carbonyl)-3-pyridinyl]-3- [1]
(trifluoromethyl)benzenesulfon
amide

Synonyms CCX140-B, CCX-140 [1]

CAS Number 1100318-47-5 [1]

Molecular Formula C20H13CIF3Ns03S [1]

Molecular Weight 495.9 g/mol [1]

Appearance Solid N/A

Solubility 10 mM in DMSO N/A

Mechanism of Action and Signaling Pathway

llacirnon exerts its pharmacological effects by acting as a specific antagonist of CCR2. CCR2

is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif

chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1),

initiates a signaling cascade that promotes the migration of monocytes and macrophages to

sites of inflammation.

By competitively binding to CCR2, llacirnon blocks the interaction of CCL2 and other cognate

ligands, thereby inhibiting the downstream signaling events. This antagonism effectively

reduces the recruitment of inflammatory cells, which is a key pathological feature in diseases

such as diabetic nephropathy.

The CCR2 signaling pathway, which is inhibited by llacirnon, involves the following key steps:

e Ligand Binding: CCL2 binds to the extracellular domain of CCR2.

e GPCR Activation: This binding induces a conformational change in CCR2, activating the

associated heterotrimeric G protein (typically of the Gai subtype).
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e Second Messenger Activation: The activated G protein, in turn, modulates the activity of
downstream effector enzymes, leading to the generation of second messengers. Key
pathways activated include:

o Phosphoinositide 3-kinase (PI13K)/Akt pathway: Promotes cell survival and proliferation.

o Mitogen-activated protein kinase (MAPK) pathway: Involved in cell differentiation,
proliferation, and inflammation.

o Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:
Regulates inflammatory gene expression.

o Cellular Response: The culmination of this signaling cascade is the promotion of chemotaxis,
leading to the migration of monocytes and macrophages towards the CCL2 gradient.
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Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of llacirnon.

Pharmacodynamics and In Vitro Activity

llacirnon has demonstrated high affinity and potent functional antagonism of the human CCR2
receptor in various in vitro assays.
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Table 2: In Vitro Pharmacodynamic Properties of llacirnon

Parameter Assay Value Reference

Radioligand binding
Binding Affinity (Kd) assay with human 2.3nM N/A
CCR2

CCL2-induced
ICso0 chemotaxis of human 8 nM N/A

monocytes

CCL2-induced

ICso0 calcium mobilizationin 3 nM N/A
monocytes
Pharmacokinetics

Detailed human pharmacokinetic data for llacirnon is not extensively published in the public
domain. Preclinical studies and data from early-phase clinical trials are necessary to fully
characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Clinical Studies and Safety

llacirnon has been investigated in Phase 2 clinical trials for the treatment of diabetic
nephropathy[2]. The primary objective of the NCT01440257 trial was to evaluate the effect of
llacirnon on urinary albumin excretion in subjects with type 2 diabetes and albuminuria[2].
While the trial has been completed, detailed results regarding its efficacy and a comprehensive
safety and toxicity profile have not been publicly released. The development of llacirnon for
certain indications, such as focal segmental glomerulosclerosis, has been discontinued.

Experimental Protocols
CCR2 Chemotaxis Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing
cells towards a CCL2 gradient.

Materials:
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e CCR2-expressing cells (e.g., human monocytes, THP-1 cells)

o Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5
MM pore size)

e Recombinant human CCL2

e llacirnon or other test compounds

o Assay buffer (e.g., RPMI 1640 with 1% FBS)
e Cell staining dye (e.g., Calcein AM)

» Fluorescence plate reader

Procedure:

o Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in
assay buffer at a concentration of 1 x 10° cells/mL.

o Compound Preparation: Prepare serial dilutions of llacirnon in assay buffer.
e Assay Setup:

o Add assay buffer containing CCL2 (at a concentration that induces submaximal
chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

o In the upper wells, add the cell suspension pre-incubated with various concentrations of
llacirnon or vehicle control for 30 minutes at 37°C.

¢ Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO:2 atmosphere to
allow for cell migration.

¢ Quantification:
o Remove non-migrated cells from the top of the membrane.

o Stain the migrated cells on the underside of the membrane with a fluorescent dye.
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o Quantify the fluorescence using a plate reader.

o Data Analysis: Calculate the percentage of inhibition of chemotaxis for each llacirnon
concentration and determine the ICso value.
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Figure 2. General workflow for a CCR2 chemotaxis assay.

Calcium Mobilization Assay (General Protocol)
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This assay measures the ability of a compound to block the transient increase in intracellular
calcium concentration induced by CCL2 binding to CCR2.

Materials:

o CCR2-expressing cells (e.g., human monocytes, CHO cells stably expressing human CCR2)
e Recombinant human CCL2

e llacirnon or other test compounds

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

e Assay buffer (e.g., HBSS with 20 mM HEPES)

» Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

o Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-
bottom plate and culture overnight.

e Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye
solution for 60 minutes at 37°C.

o Compound Addition: Add serial dilutions of llacirnon or vehicle control to the wells and
incubate for 15-30 minutes at room temperature.

e CCL2 Stimulation and Measurement:
o Place the plate in a fluorescence plate reader.
o Establish a baseline fluorescence reading.

o Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g.,
ECso) into the wells.
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o Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-
2 minutes).

» Data Analysis: Determine the peak fluorescence response for each well. Calculate the
percentage of inhibition of the CCL2-induced calcium flux for each llacirnon concentration
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and determine the ICso value.

Figure 3. General workflow for a calcium mobilization assay.
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Synthesis

A detailed, step-by-step synthesis protocol for llacirnon is often proprietary. However, based
on related patent literature, a plausible synthetic route can be outlined. The synthesis would
likely involve the coupling of three key fragments: a substituted pyridine, a pyrrolo[2,3-
d]pyrimidine, and a chlorotrifluoromethyl-substituted benzenesulfonyl chloride. The final step
would likely be a sulfonamide bond formation. Researchers should refer to relevant patents for
more detailed synthetic procedures.

Conclusion

llacirnon is a well-characterized, potent, and selective antagonist of CCR2 with potential
therapeutic applications in inflammatory diseases such as diabetic nephropathy. Its mechanism
of action, involving the inhibition of monocyte and macrophage recruitment, is well-understood.
While in vitro data demonstrates its high potency, further disclosure of clinical trial results and
human pharmacokinetic data is needed to fully assess its therapeutic potential. The
experimental protocols and synthesis outline provided in this guide serve as a valuable
resource for the scientific community engaged in the research and development of novel CCR2
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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